N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a benzothiazole moiety via a phenyl-carboxamide bridge. This structure enables diverse biological interactions, particularly in enzyme inhibition and anticancer activity.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4OS/c26-21(13-9-10-18-19(11-13)27-12-22-18)25-15-6-2-1-5-14(15)20-23-16-7-3-4-8-17(16)24-20/h1-12H,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGQRQFPPZQXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenyl benzo[d]thiazole-6-carboxamide with o-phenylenediamine under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has shown potential in medicinal applications due to its antimicrobial , anticancer , and anti-inflammatory properties.
- Anticancer Activity: Research indicates that derivatives of benzimidazole compounds can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values for similar compounds ranging from to against breast cancer cell lines, suggesting the potential of this compound in cancer therapy .
| Compound | MCF-7 (µM) | CAMA-1 (µM) | HCC1954 (µM) | SKBR-3 (µM) |
|---|---|---|---|---|
| Compound A | 0.30 | 0.16 | 0.51 | 0.09 |
| Compound B | 157.4 | 139 | 157.2 | 93.08 |
| This compound | TBD | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be established.
- Mechanism of Action: The anticancer effects are often attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing advanced materials with specific properties, such as polymers and dyes. Its unique structure allows for functionalization that can enhance material performance in various applications.
Case Studies
Several studies have explored the synthesis and application of compounds related to this compound:
- Synthesis Methodologies: A versatile method for synthesizing benzimidazole derivatives involves the reaction of o-phenylenediamine with various aromatic aldehydes under mild conditions, yielding products with diverse biological activities .
Example Study
A study published in the Royal Society of Chemistry detailed a selective synthesis approach that could be adapted for producing this compound efficiently while maintaining high yields under environmentally friendly conditions .
Mechanism of Action
The mechanism by which N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides (Tubulin Polymerization Inhibitors)
- Structural Difference : Replacement of the benzothiazole-6-carboxamide group with a cinnamide moiety.
- Biological Activity : These cinnamides inhibit tubulin polymerization, demonstrating cytotoxic effects in cancer cell lines (e.g., IC₅₀ values < 1 μM in MCF-7 and HeLa cells). The cinnamide’s extended π-system enhances tubulin binding compared to carboxamides .
- Key Finding : The carboxamide analog may exhibit reduced tubulin affinity due to shorter conjugation but improved solubility.
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides (Carbonic Anhydrase Inhibitors)
- Structural Difference : Sulphonamide (-SO₂NH₂) replaces carboxamide (-CONH₂).
- Biological Activity : Selective inhibitors of carbonic anhydrase (CA) II and VII isoforms (Kᵢ values: 4.2–8.7 nM for CA II). The sulphonamide’s stronger zinc-binding capacity in CA active sites explains higher selectivity than carboxamides .
- Key Finding : Carboxamide analogs may exhibit broader isoform inhibition but lower potency due to weaker zinc coordination.
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamides (Quorum Sensing Inhibitors)
- Structural Difference : Incorporation of trifluoromethylphenyl and triazole groups.
- Biological Activity: Compounds like 6o and 7l show 64–66% quorum sensing inhibition in Pseudomonas aeruginosa at 250 μM, with low cytotoxicity (cell viability >85% at 100 μM). The trifluoromethyl group enhances lipophilicity and membrane penetration compared to carboxamides .
- Key Finding : Carboxamide derivatives may offer improved safety profiles but require structural optimization for bacterial target affinity.
Bis(benzimidazole) Complexes (e.g., BIPM)
- Structural Difference: Methanone and methylthio linkages instead of carboxamide.
- Biological Activity : Used in coordination chemistry (e.g., Pd complexes) for catalytic or antimicrobial applications. The sulfur linkage in BIPM facilitates metal chelation, a feature absent in carboxamides .
- Key Finding : Carboxamide derivatives lack metal-binding sites, limiting use in catalysis but reducing off-target interactions in therapeutic contexts.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various studies and data.
Synthesis
The synthesis of this compound typically involves the formation of C-N bonds through reactions between benzo[d]imidazole derivatives and thiazole carboxamides. The methods used for synthesis often include:
- Refluxing in DMF : A common method involves using dimethylformamide (DMF) as a solvent under reflux conditions to facilitate the reaction between the starting materials.
- Catalytic methods : Various catalysts may be employed to enhance yield and selectivity during the synthesis process.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds related to the benzo[d]imidazole structure. For instance, derivatives synthesized from this core have shown promising results as α-glucosidase inhibitors, with some exhibiting IC50 values as low as 0.71 µM. Such compounds demonstrated non-competitive inhibition, indicating their ability to bind at an allosteric site on the enzyme .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit the proliferation of tumor cell lines in a dose-dependent manner. For example, compounds derived from benzo[d]thiazole frameworks have been noted for their selective inhibition against various cancer cell lines, including those resistant to conventional therapies .
Kinase Inhibition
Another significant biological activity is the inhibition of specific kinases. Compounds similar to this compound have been identified as potent inhibitors of CK1δ, with IC50 values around 0.040 μM, demonstrating high selectivity over other kinases . This selectivity is crucial for reducing off-target effects in therapeutic applications.
Molecular Docking Studies
Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, docking simulations suggest that this compound binds effectively to the active sites of α-glucosidase and CK1δ, confirming its potential as a therapeutic agent .
Cell Viability Assays
Cell viability assays conducted on various human cell lines demonstrated that certain derivatives exhibit low cytotoxicity while maintaining effective biological activity. This characteristic is essential for developing drugs that target diseases without adversely affecting healthy cells .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide?
- The compound is typically synthesized via multi-step protocols involving condensation reactions. For example:
- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2 : Treat with hydrazine hydrate to generate 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3 : Condense with aromatic aldehydes/ketones and benzo[d]thiazole-6-carboxylic acid derivatives under reflux conditions (e.g., using acetic acid as solvent) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Spectroscopic techniques :
- IR : Detect S-H (~2634 cm⁻¹) and N-H (~3395 cm⁻¹) stretches in intermediates .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 115–151 ppm) in the benzimidazole and benzothiazole moieties .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 433.9 for ethyl derivatives) .
- Elemental analysis : Validate purity with deviations ≤±0.4% from theoretical values .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
- Antimicrobial assays : Measure minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., derivatives with MIC values <10 µg/mL show potent activity) .
- Anticancer screening : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ values <20 µM in cancer cell lines) .
- Anti-inflammatory models : Inhibit COX-2 or TNF-α production in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst selection : Copper iodide (CuI) accelerates coupling reactions, reducing time from 24h to 6h .
- Solvent-free protocols : Use Eaton’s reagent (P₂O₅/CH₃SO₃H) for Friedel-Crafts acylation, achieving >90% yields .
- Temperature control : Maintain 60–80°C during hydrazine hydrate reactions to minimize byproducts .
Q. What strategies are employed for structure-activity relationship (SAR) studies?
- Substituent variation :
- Benzimidazole modifications : Adding electron-withdrawing groups (e.g., -Cl) enhances antimicrobial activity (MIC drops by 50%) .
- Benzothiazole substitutions : 6-Carboxamide derivatives show higher anticancer potency than ester analogs .
- Bioisosteric replacement : Replace benzothiazole with isoxazole to modulate solubility and target selectivity .
Q. What challenges arise in metal complexation studies with this compound?
- Ligand design : The benzimidazole-thiazole scaffold coordinates Pd(II) or Pt(II), but steric hindrance from bulky substituents reduces stability .
- Characterization : Use ESI-MS and X-ray crystallography to confirm metal-ligand stoichiometry (e.g., Pd:BIPM = 1:2) .
- Bioactivity trade-offs : While Pd complexes exhibit 3x higher antitumor activity, they may show increased cytotoxicity in normal cells .
Q. How can contradictory bioassay data (e.g., variable MIC values) be resolved?
- Standardization : Use CLSI guidelines for MIC assays to ensure reproducibility .
- Control variables : Test under identical pH, temperature, and inoculum size (e.g., pH 7.4, 37°C) .
- Mechanistic studies : Combine transcriptomics and molecular docking to identify off-target effects (e.g., unintended kinase inhibition) .
Q. What computational approaches are used for target identification?
- Molecular docking : Screen against targets like EGFR (PDB ID: 1M17) using AutoDock Vina. The benzothiazole-carboxamide group shows strong H-bonding with Lys721 .
- ADMET prediction : Use SwissADME to optimize logP (<5) and topological polar surface area (>80 Ų) for blood-brain barrier penetration .
- QSAR modeling : Correlate substituent electronegativity with IC₅₀ values using Random Forest algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
